molecular formula C22H28N2O4S B2457514 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamide CAS No. 941990-91-6

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2457514
CAS RN: 941990-91-6
M. Wt: 416.54
InChI Key: MCIUDGQIOGHLBE-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been studied extensively for its potential use in cancer treatment and other medical applications.

Scientific Research Applications

Synthesis and Molecular Docking

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamide is involved in the synthesis of various analogues with potential biological activities. For instance, it has been used in the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide. These compounds were synthesized using conventional as well as microwave-assisted protocols and evaluated for their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The compound 8g, in particular, demonstrated good activity against these enzymes, highlighting its potential in enzyme inhibition studies (Virk et al., 2018).

Protective Groups in Carbohydrate Chemistry

The related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This group was synthesized and evaluated for its ease of application and removal under mild conditions, demonstrating its utility in the synthesis of complex carbohydrate molecules (Spjut et al., 2010).

Benzyl Carbamate Derivatives

Research has also focused on the development of new reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K). These compounds serve as stable, easy-to-handle equivalents of N-acetamide nucleophiles, reacting with a variety of alkyl halides and sulfonates to afford substituted products. These developments highlight the versatility of these compounds in synthetic chemistry, particularly in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-6-8-18(9-7-17)16-23-22(25)15-19-5-3-4-14-24(19)29(26,27)21-12-10-20(28-2)11-13-21/h6-13,19H,3-5,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIUDGQIOGHLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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